molecular formula C12H9F3N2O B3291292 (3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine CAS No. 87170-45-4

(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine

Cat. No.: B3291292
CAS No.: 87170-45-4
M. Wt: 254.21 g/mol
InChI Key: SCJPMJRMUOIELF-UHFFFAOYSA-N
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Description

(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine is a chemical compound with the molecular formula C12H9F3N2O and a molecular weight of 254.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylamine group through an oxygen atom. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

The synthesis of (3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine involves several steps, typically starting with the preparation of the trifluoromethylpyridine derivative. One common method involves the reaction of 2-chloropyridine with trifluoromethyl iodide in the presence of a base to form 2-trifluoromethylpyridine. This intermediate is then reacted with 3-aminophenol under suitable conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.

    Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic environment of the binding site. This can lead to inhibition or modulation of the target’s activity, affecting various biological pathways .

Comparison with Similar Compounds

(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

3-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)8-4-5-11(17-7-8)18-10-3-1-2-9(16)6-10/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJPMJRMUOIELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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